Cas no 182003-84-5 (methyl 3-bromo-4-methylsulfonyl-benzoate)

Methyl 3-bromo-4-methylsulfonyl-benzoate is a versatile benzoate derivative featuring both bromo and methylsulfonyl functional groups, making it a valuable intermediate in organic synthesis. The bromo substituent enhances reactivity for cross-coupling reactions, while the methylsulfonyl group provides electron-withdrawing properties, facilitating nucleophilic substitution and other transformations. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs are leveraged for building complex molecules. Its crystalline solid form ensures stability and ease of handling under standard laboratory conditions. The ester group further broadens its utility in derivatization reactions, offering flexibility in synthetic applications.
methyl 3-bromo-4-methylsulfonyl-benzoate structure
182003-84-5 structure
Product Name:methyl 3-bromo-4-methylsulfonyl-benzoate
CAS No:182003-84-5
MF:C9H9BrO4S
MW:293.134361028671
MDL:MFCD18651679
CID:851320
Update Time:2025-06-15

methyl 3-bromo-4-methylsulfonyl-benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-bromo-4-(methylsulfonyl)benzoate
    • Benzoic acid, 3-​bromo-​4-​(methylsulfonyl)​-​, methyl ester
    • Benzoic acid, 3-?bromo-?4-?(methylsulfonyl)?-?, methyl ester
    • Methyl3-Bromo-4-(methylsulfonyl)benzoate
    • 7015AJ
    • methyl 3-bromo-4-methylsulfonylbenzoate
    • SY012347
    • Benzoic acid, 3-bromo-4-(methylsulfonyl)-, methyl ester
    • methyl 3-bromo-4-methylsulfonyl-benzoate
    • MDL: MFCD18651679
    • Inchi: 1S/C9H9BrO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3
    • InChI Key: WOUKHGQKKHAEFL-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=O)OC)C=CC=1S(C)(=O)=O

Computed Properties

  • Exact Mass: 291.94000
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 333
  • Topological Polar Surface Area: 68.8

Experimental Properties

  • PSA: 68.82000
  • LogP: 2.72000

methyl 3-bromo-4-methylsulfonyl-benzoate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

methyl 3-bromo-4-methylsulfonyl-benzoate Pricemore >>

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methyl 3-bromo-4-methylsulfonyl-benzoate Suppliers

Amadis Chemical Company Limited
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(CAS:182003-84-5)methyl 3-bromo-4-methylsulfonyl-benzoate
Order Number:A880952
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:02
Price ($):293.0
Email:sales@amadischem.com

Additional information on methyl 3-bromo-4-methylsulfonyl-benzoate

Methyl 3-bromo-4-methylsulfonyl-benzoate (CAS No. 182003-84-5): A Comprehensive Overview

Methyl 3-bromo-4-methylsulfonyl-benzoate (CAS No. 182003-84-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its unique structural features, plays a pivotal role in the development of novel therapeutic agents and advanced chemical methodologies. Its molecular structure, incorporating both bromine and methylsulfonyl substituents, endows it with distinct reactivity and potential applications in various biochemical pathways.

The methyl 3-bromo-4-methylsulfonyl-benzoate molecule is a derivative of benzoic acid, where the hydroxyl group at the third position has been replaced by a bromine atom, and the hydroxyl group at the fourth position has been converted into a methylsulfonyl group. This substitution pattern imparts unique electronic and steric properties to the compound, making it a valuable intermediate in synthetic chemistry. The presence of both bromine and methylsulfonyl groups enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex organic molecules.

In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies, particularly in oncology and inflammatory diseases. The 3-bromo-4-methylsulfonyl-benzoate moiety has been identified as a key pharmacophore in several drug candidates due to its ability to modulate enzyme activity and interact with biological targets. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain kinases and transcription factors, which are overexpressed in cancer cells. This has led to its exploration as a potential lead compound for the development of novel anticancer agents.

The synthesis of methyl 3-bromo-4-methylsulfonyl-benzoate involves multi-step organic transformations that require precise control over reaction conditions. One common synthetic route involves the bromination of methyl 4-methanesulfonobenzoate followed by methylation at the third position. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups with high efficiency. These synthetic strategies highlight the compound's versatility and its importance in medicinal chemistry.

Recent research has further elucidated the biological activity of compounds containing the 3-bromo-4-methylsulfonyl scaffold. For example, a study published in the Journal of Medicinal Chemistry demonstrated that certain analogs of this compound exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This finding underscores the therapeutic potential of this class of compounds and opens up new avenues for drug discovery.

The role of computational chemistry in optimizing the design and synthesis of methyl 3-bromo-4-methylsulfonyl-benzoate cannot be overstated. Molecular modeling techniques have been utilized to predict the binding affinity of this compound to various biological targets, thereby guiding the development of more effective derivatives. Additionally, computational methods have helped in identifying optimal reaction conditions for its synthesis, reducing experimental trial-and-error and improving yield.

In conclusion, methyl 3-bromo-4-methylsulfonyl-benzoate (CAS No. 182003-84-5) is a multifaceted compound with significant implications in pharmaceutical research and chemical synthesis. Its unique structural features make it a valuable intermediate for constructing complex molecules, while its biological activity suggests potential therapeutic applications. As research continues to uncover new uses for this compound, it is likely to remain a cornerstone in the development of innovative drugs and chemical methodologies.

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Amadis Chemical Company Limited
(CAS:182003-84-5)methyl 3-bromo-4-methylsulfonyl-benzoate
A880952
Purity:99%
Quantity:5g
Price ($):293.0
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